molecular formula C12H14O3 B8815465 1-(4-Methoxyphenyl)pentane-1,4-dione CAS No. 2108-54-5

1-(4-Methoxyphenyl)pentane-1,4-dione

Cat. No.: B8815465
CAS No.: 2108-54-5
M. Wt: 206.24 g/mol
InChI Key: CVFRDQUUQZKDMJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

2108-54-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)pentane-1,4-dione

InChI

InChI=1S/C12H14O3/c1-9(13)3-8-12(14)10-4-6-11(15-2)7-5-10/h4-7H,3,8H2,1-2H3

InChI Key

CVFRDQUUQZKDMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(4-Methoxyphenyl)pentane-1,4-dione
  • Synonyms: 1-(1,4-Dioxopentyl)-4-methoxybenzene, 1,4-Pentanedione-1-(4-methoxyphenyl)-
  • CAS No.: 2108-54-5
  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol

Physical Properties :

  • Density : 1.076 ± 0.06 g/cm³ (predicted)
  • Melting Point : 56.5–57 °C
  • Boiling Point : 102 °C at 0.80 Torr

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Comparative Analysis of 1,4-Dione Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Yield (%) Key Applications Reference
This compound 4-OCH₃ C₁₂H₁₄O₃ 206.24 White solid 76–90 Heterocyclic synthesis
1-(3-Chlorophenyl)pentane-1,4-dione 3-Cl C₁₁H₁₁ClO₂ 210.66 Yellow oil 58 Not specified
1-(4-Chlorophenyl)pentane-1,4-dione 4-Cl C₁₁H₁₁ClO₂ 210.66 Yellow oil 95 Pyrrole synthesis
1-(4-Hydroxyphenyl)pentane-1,4-dione 4-OH C₁₁H₁₂O₃ 192.21 Yellow oil 18 Drug intermediate
1-(4-Isopropylphenyl)pentane-1,4-dione 4-C₃H₇ C₁₄H₁₈O₂ 218.29 Yellow oil 50 MmpL3 inhibitor synthesis
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione 4-OCH₃, 4-Ph C₁₇H₁₆O₃ 268.31 Solid (m.p. N/A) N/A Pharmacological studies

Key Differences and Trends

Substituent Effects :

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance stability and reactivity in cyclization reactions. For example, the methoxy group in this compound facilitates higher yields (76–90%) compared to chlorinated analogues (58–95%) vs. .
  • Electron-Withdrawing Groups (e.g., -Cl) : Increase electrophilicity at the carbonyl group, accelerating nucleophilic additions but reducing thermal stability .

Physical State :

  • Methoxy and phenyl-substituted derivatives (e.g., 1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione) tend to solidify, while chlorinated and hydroxylated analogues remain oils .

Synthetic Utility :

  • Chlorinated Derivatives : Preferred for pyrrole synthesis due to enhanced reactivity with anilines (e.g., 1-(4-chlorophenyl)pentane-1,4-dione → 95% pyrrole yield ).
  • Hydroxylated Derivatives : Lower yields (18%) due to competing side reactions (e.g., oxidation) .

Pharmacological Relevance: Methoxy-substituted compounds are prioritized in CNS and cardiovascular studies (e.g., IM-5 in imidazolidinone derivatives ).

Research Findings and Implications

  • Reactivity in Heterocyclic Synthesis: The methoxy group in this compound enables regioselective formation of imidazolidinones, critical for antinociceptive agents .
  • Multi-Target Drug Design : Derivatives like GSK574A (hydroxyphenyl variant) show promise in tuberculosis treatment via EthR2 binding .
  • Limitations : Low yields in hydroxylated derivatives (e.g., 18% ) highlight the need for optimized protecting-group strategies.

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